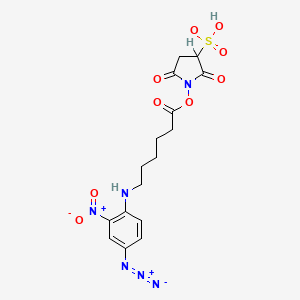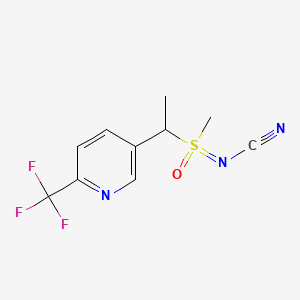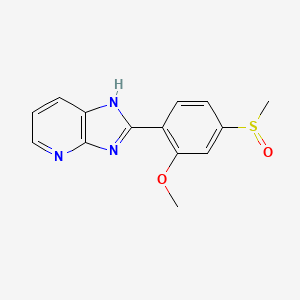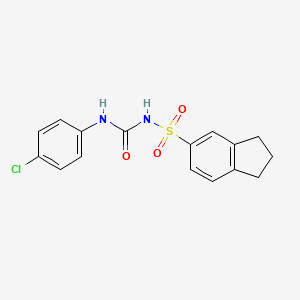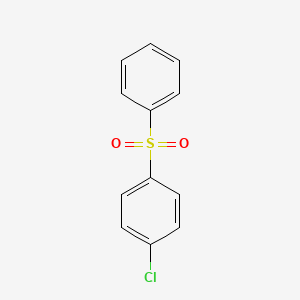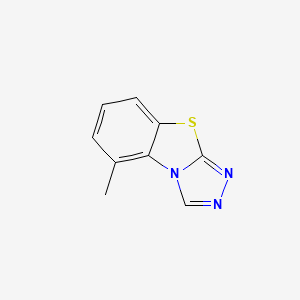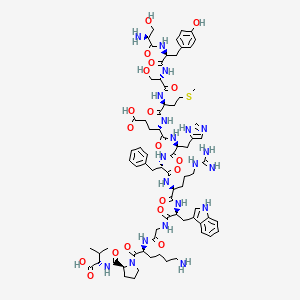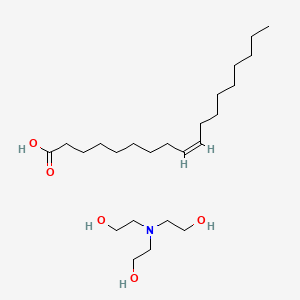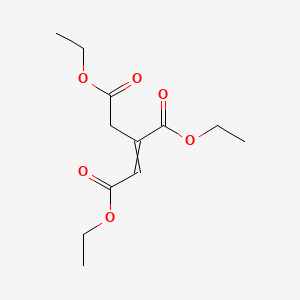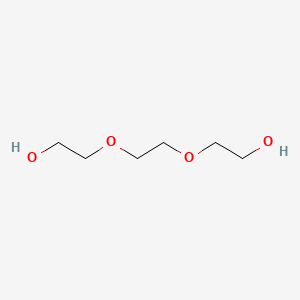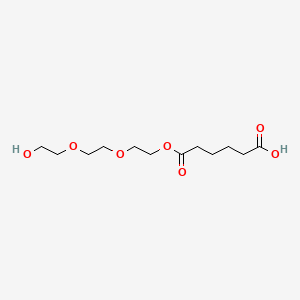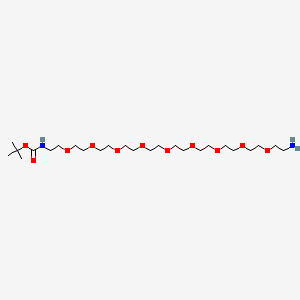
t-Boc-N-Amido-PEG9-Amin
Übersicht
Beschreibung
t-Boc-N-amido-PEG9-Amine is a monodisperse polyethylene glycol (PEG) reagent that contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Wissenschaftliche Forschungsanwendungen
t-Boc-N-amido-PEG9-Amine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
t-Boc-N-amido-PEG9-Amine is primarily used as a cleavable 4-unit PEG linker in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are the antibodies in the ADCs, which are designed to bind to specific receptors on the surface of cancer cells .
Mode of Action
t-Boc-N-amido-PEG9-Amine contains an amino group and a Boc-protected amino group . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), allowing it to form bonds with these groups . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to form a stable bond with the antibody, creating a linker that can be cleaved to release the drug at the target site .
Biochemical Pathways
The exact biochemical pathways affected by t-Boc-N-amido-PEG9-Amine depend on the specific drug that is attached to the linker. By attaching to the antibody, the compound allows the drug to be carried directly to the cancer cells, where it can exert its therapeutic effect .
Pharmacokinetics
The pharmacokinetics of t-Boc-N-amido-PEG9-Amine are largely determined by its role as a linker in ADCs. The compound’s ADME properties will therefore depend on the specific characteristics of the drug and the antibody it is linked to .
Result of Action
The primary result of the action of t-Boc-N-amido-PEG9-Amine is the targeted delivery of drugs to cancer cells. By forming a stable bond with the antibody, the compound allows the drug to be carried directly to the cells that express the target receptor . Once at the target site, the linker can be cleaved to release the drug, allowing it to exert its therapeutic effect .
Action Environment
The action of t-Boc-N-amido-PEG9-Amine is influenced by various environmental factors. For example, the compound’s solubility in aqueous media is increased by the hydrophilic PEG spacer . This can enhance the compound’s stability and efficacy in the physiological environment . Additionally, the compound’s action can be influenced by the pH of the environment, as the Boc group can be deprotected under mild acidic conditions .
Biochemische Analyse
Biochemical Properties
t-Boc-N-amido-PEG9-Amine is a cleavable 4-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs). The amino group is reactive with carboxylic acids, activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Mechanism
The molecular mechanism of t-Boc-N-amido-PEG9-Amine involves its reactivity with carboxylic acids and activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Temporal Effects in Laboratory Settings
It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG9-Amine typically involves the reaction of a PEG chain with a Boc-protected amine. The reaction conditions often include the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The Boc group is introduced to protect the amine during the synthesis process and can be removed under mild acidic conditions.
Industrial Production Methods
In industrial settings, the production of t-Boc-N-amido-PEG9-Amine involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often exceeding 97%. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
t-Boc-N-amido-PEG9-Amine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.
Substitution: The amino group can react with carboxylic acids, activated NHS esters, aldehydes, and ketones.
Click Chemistry: The compound can participate in Click Chemistry reactions with azides to form stable triazole linkages.
Common Reagents and Conditions
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used.
Substitution: Reagents like carboxylic acids, NHS esters, aldehydes, and ketones are used under appropriate conditions.
Click Chemistry: Copper catalysts are often required for the reaction with azides.
Major Products Formed
Free Amine: Formed after deprotection of the Boc group.
Triazole Linkages: Formed during Click Chemistry reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Boc-N-amido-PEG4-Amine: A shorter PEG chain with similar properties.
t-Boc-N-amido-PEG23-Amine: A longer PEG chain with increased solubility and stability.
t-Boc-N-amido-PEG9-Propargyl: Contains an alkyne group for Click Chemistry reactions.
Uniqueness
t-Boc-N-amido-PEG9-Amine is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTGVFBQUXJWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405128 | |
| Record name | Boc-PEG-amine (n=9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-43-7 | |
| Record name | Boc-PEG-amine (n=9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


